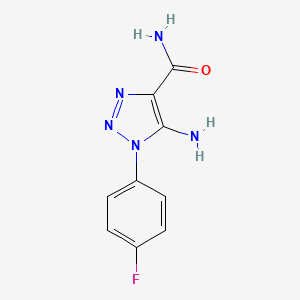

5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that features a triazole ring substituted with an amino group, a fluorophenyl group, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization to introduce the amino and carboxamide groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Comparison: While these compounds share structural similarities, 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts different chemical properties and reactivity compared to pyrazole derivatives

Biologische Aktivität

5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

- Molecular Formula: C10H9FN4O2

- Molecular Weight: 236.2 g/mol

- CAS Number: 85790-35-8

The compound features a triazole ring, which is known for its ability to interact with various biological targets, making it a promising scaffold in drug design.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A notable study reported that derivatives of this compound exhibited submicromolar activity (pEC50 > 6) against the parasite in vitro and demonstrated significant suppression of parasite burden in mouse models .

Table 1: Antiparasitic Activity of this compound

| Compound | Activity (pEC50) | Selectivity | Remarks |

|---|---|---|---|

| Compound 3 | >6 | >100-fold over VERO and HepG2 cells | Significant suppression in mouse model |

| Compound 20 | Moderate metabolic stability | Low off-target pharmacology | Potential cardiac arrhythmia risk |

Anticancer Activity

The triazole moiety has been associated with anticancer properties. Compounds containing this scaffold have shown promising effects against various cancer cell lines. For instance, structural modifications around the triazole core have led to enhanced potency against breast cancer cell lines such as MDA-MB-231 .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| Spirooxindole derivative | MDA-MB-231 | 7.2 | Better than Sorafenib (9.98 µM) |

| CAI derivative | HepG2 | Not specified | Effective against liver cancer |

Structure-Activity Relationships (SAR)

The SAR studies conducted on derivatives of this compound reveal that modifications at specific positions significantly influence biological activity. For example:

- Fluorination Position: The position of fluorine substitution on the phenyl ring was found to be critical; meta and para positions enhanced activity significantly compared to ortho substitution .

- Functional Group Variations: Alterations to the amino group or modifications to the triazole core often resulted in loss of activity, indicating the importance of these functional groups for maintaining bioactive conformation .

Case Studies and Research Findings

A comprehensive study published in Frontiers in Chemistry explored various derivatives of triazole compounds and their interactions with biological targets. The research emphasized the need for further optimization to enhance selectivity and reduce potential side effects associated with hERG channel inhibition, which could lead to cardiac issues .

Notable Findings:

- Metabolic Stability: Many derivatives exhibited moderate metabolic stability with low inhibition of CYP450 enzymes, suggesting a favorable pharmacokinetic profile.

- Safety Concerns: Some compounds showed potential liabilities such as moderate inhibition of hERG channels, necessitating careful evaluation during the drug development process .

Eigenschaften

IUPAC Name |

5-amino-1-(4-fluorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5O/c10-5-1-3-6(4-2-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJUTLYVBPCPJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)N)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.